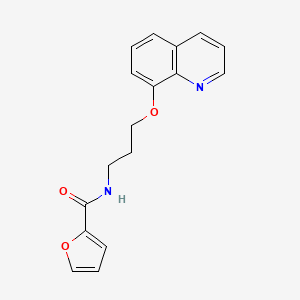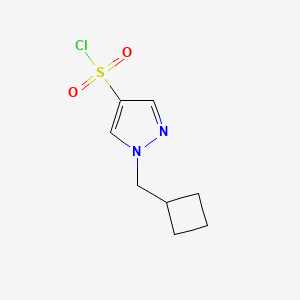
N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide, also known as QF-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. QF-2 belongs to the class of furan carboxamides and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. They can inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death . The compound could be explored for its potential as a novel antimicrobial agent with improved pharmacodynamic and pharmacokinetic properties.
Antimalarial Effects
Historically, quinoline derivatives have played a significant role in the treatment of malaria. The compound could be investigated for its efficacy against malaria, comparing its bioactivity to that of existing antimalarial drugs .
Anticancer Potential
Quinolines exhibit anticancer activity by interfering with various cellular processes. Research could focus on the compound’s ability to act as a cancer therapeutic, particularly looking at its interaction with cancer cell lines and its efficacy in comparison to standard treatments .
Antidepressant and Anticonvulsant Properties
The compound’s influence on neurological pathways could be studied to assess its potential as an antidepressant or anticonvulsant. This would involve examining its effects on neurotransmitter levels and neuronal excitability .
Anti-inflammatory and Antioxidant Actions
Due to the presence of the quinoline nucleus, the compound may possess anti-inflammatory and antioxidant properties. Studies could be conducted to evaluate its effectiveness in reducing inflammation and oxidative stress in various disease models .
Antiviral Activity
Quinoline derivatives have shown promise as antiviral agents. The compound could be tested against a range of viruses to determine its potential to inhibit viral replication or to enhance the immune response against viral infections .
Enzyme Inhibition
The compound could serve as an α-glucosidase inhibitor, which is significant for managing diabetes. Research could involve synthesizing the compound and testing its inhibitory action against α-glucosidase compared to standard drugs .
Chemical Synthesis and Drug Development
Lastly, the compound’s role in chemical synthesis and drug development could be explored. Its potential as a building block for creating more complex molecules with therapeutic applications would be a valuable area of research .
Eigenschaften
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(15-8-3-11-22-15)19-10-4-12-21-14-7-1-5-13-6-2-9-18-16(13)14/h1-3,5-9,11H,4,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCBCEZBJARQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=CO3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2897385.png)
![(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride](/img/structure/B2897386.png)
![3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2897388.png)
![N-(4-butylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2897389.png)
![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2897394.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2897396.png)

![2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2897398.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2897401.png)


